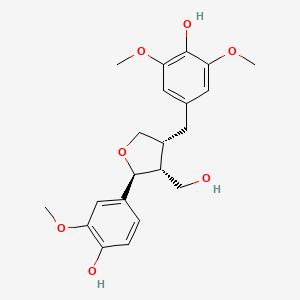

Justiciresinol

Description

structure given in first source; isolated from Justicia glauca; showed low cytotoxicity against three human tumor cell lines

Structure

3D Structure

Properties

IUPAC Name |

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRXVGSOOWBFAI-VFCRVFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159638 | |

| Record name | Justiciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136051-41-7 | |

| Record name | Justiciresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Justiciresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Justiciresinol from Justicia glauca: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justiciresinol, a furanoid lignan, was first identified and isolated from the plant Justicia glauca Rottler. This document provides a comprehensive technical guide on the discovery, isolation, and characterization of this compound. While the seminal research by Subbaraju et al. (1991) remains the cornerstone of its discovery, this guide supplements that work with contemporary context on lignan isolation and potential biological activities. Due to the limited public availability of the full experimental text of the original discovery paper, the methodologies presented herein are based on established lignan isolation protocols and the spectroscopic data that is publicly available. This guide also explores potential signaling pathways of this compound based on the known activities of structurally similar lignans.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Justicia glauca, a plant belonging to the Acanthaceae family, has been a source of various secondary metabolites. In 1991, Subbaraju and his team reported the discovery of a new furanoid lignan, which they named this compound, from this plant species.[1] Early studies indicated that this compound exhibits low cytotoxicity against several human tumor cell lines.[2] This technical guide aims to provide a detailed overview of the isolation and characterization of this compound, alongside a discussion of its potential biological significance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₆O₇ | [2] |

| Molecular Weight | 390.43 g/mol | [2] |

| CAS Number | 136051-41-7 | [2] |

| Class | Furanoid Lignan | [1][2] |

| Appearance | Not explicitly stated, typically a solid or semi-solid | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents like methanol, ethanol, and DMSO | - |

Experimental Protocols: Isolation and Purification

While the specific details from the original 1991 publication by Subbaraju et al. are not fully accessible, a generalized protocol for the isolation of lignans from plant material can be outlined. This protocol is based on common phytochemical extraction and purification techniques for this class of compounds.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Justicia glauca are collected.

-

Drying: The plant material is air-dried in the shade to preserve the chemical integrity of the constituents.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a polar solvent like methanol or ethanol. The choice of solvent is crucial for efficiently extracting lignans.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Lignans are often found in the ethyl acetate or chloroform fractions.

-

Column Chromatography: The lignan-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify the fractions containing the target compound. A specific spray reagent (e.g., anisaldehyde-sulfuric acid) can be used to visualize the lignans on the TLC plate.

-

Preparative TLC or HPLC: Further purification of the fractions containing this compound can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques. The expected data, based on its known structure, are summarized in Table 2.

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, and protons of the tetrahydrofuran ring and its substituents. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and carbons of the furanoid ring system. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (390.43 g/mol ). |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the aromatic chromophores present in the molecule. |

Experimental Workflow and Visualizations

The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and potential signaling pathways that may be influenced by this lignan, based on studies of related compounds.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are lacking, research on other lignans provides insights into its potential biological activities. Lignans are known to possess antioxidant and anti-inflammatory properties, often mediated through key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Structurally similar lignans have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation.

Potential Antioxidant Signaling Pathway

Lignans can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Conclusion and Future Directions

This compound represents a promising natural product from Justicia glauca. While its initial discovery and characterization have been established, further research is needed to fully elucidate its biological activities and mechanism of action. The primary limitation in providing a more detailed guide is the inaccessibility of the full experimental data from the original publication. Future research should focus on re-isolating this compound to confirm its spectroscopic data and to obtain sufficient quantities for comprehensive biological screening. Investigating its effects on the NF-κB and Nrf2 signaling pathways, as hypothesized in this document, would be a valuable starting point for understanding its therapeutic potential. Such studies could pave the way for the development of new drugs for inflammatory diseases and conditions associated with oxidative stress.

References

Justiciresinol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justiciresinol is a naturally occurring furanoid lignan that has garnered interest within the scientific community. This document provides a detailed technical overview of its chemical structure, stereochemistry, and physicochemical properties. It includes a summary of its spectroscopic data, a descriptive protocol for its isolation from its natural source, and a discussion of synthetic approaches. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a lignan characterized by a tetrahydrofuran ring core with substituted phenyl and hydroxymethyl groups. Its chemical formula is C₂₁H₂₆O₇, with a molecular weight of approximately 390.43 g/mol .[1] The systematic IUPAC name for the naturally occurring enantiomer is 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol.[2] This nomenclature definitively establishes the absolute stereochemistry at the three chiral centers of the tetrahydrofuran ring as 3R, 4R, and 5S.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₇ | [1] |

| Molecular Weight | 390.43 g/mol | [1] |

| CAS Number | 136051-41-7 | [1] |

| IUPAC Name | 4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | [2] |

| Stereochemistry | (3R, 4R, 5S) | [2] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted/Reported Ranges)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 7.0 | m | - |

| H-5 | ~4.7 | d | ~5-7 |

| H-3, H-4 | 2.0 - 2.8 | m | - |

| Methoxy Protons | 3.8 - 3.9 | s | - |

| Hydroxymethyl Protons | 3.5 - 3.8 | m | - |

| Methylene Bridge | 2.5 - 2.8 | m | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted/Reported Ranges)

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C-5 | ~82 |

| C-2 | ~72 |

| C-3, C-4 | 40 - 55 |

| Methoxy Carbons | ~56 |

| Hydroxymethyl Carbon | ~62 |

| Methylene Bridge | ~35 |

Table 4: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Observed Features |

| EI-MS | Molecular Ion (M⁺): m/z 390. Key fragmentation patterns would involve cleavage of the benzylic C-O bond and fragmentation of the tetrahydrofuran ring. |

| FT-IR (KBr, cm⁻¹) | Broad absorption around 3400 cm⁻¹ (O-H stretching), absorptions around 2900 cm⁻¹ (C-H stretching), and significant peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretching) and 1270-1030 cm⁻¹ region (C-O stretching). |

| Optical Rotation | As a chiral molecule, this compound is optically active. The specific rotation value for the natural (+)-enantiomer has been reported, confirming its dextrorotatory nature. |

Experimental Protocols

Isolation of this compound from Justicia glauca

This compound was first isolated from the aerial parts of Justicia glauca.[3] The following is a generalized protocol based on standard phytochemical isolation techniques for lignans.

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Collection and Preparation: Aerial parts of Justicia glauca are collected, air-dried, and coarsely powdered.

-

Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction enriched with this compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol.

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthetic Approaches to this compound

Diagram 2: Retrosynthetic Analysis of this compound

Caption: A plausible retrosynthetic disconnection for the asymmetric synthesis of this compound.

A potential synthetic strategy would likely involve the stereoselective construction of the trisubstituted tetrahydrofuran core. This could be achieved through various methods, including:

-

Asymmetric Michael Addition: A chiral Michael acceptor or donor could be used to set one of the stereocenters.

-

Enzymatic Desymmetrization: An enzyme could be used to selectively react with one of two prochiral groups on a symmetric precursor.

-

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains some of the required stereocenters.

Biological Activity and Future Directions

Lignans as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While this compound has been reported to show low cytotoxicity against some human tumor cell lines, its specific mechanism of action and potential therapeutic applications remain largely unexplored. Further research is needed to elucidate its biological targets and signaling pathways. The development of a robust enantioselective synthesis will be critical to enable detailed structure-activity relationship (SAR) studies and to provide sufficient material for in-depth pharmacological evaluation.

Due to the limited specific data on the signaling pathways directly modulated by this compound, a diagram of a specific signaling pathway is not included in this guide. Future research should aim to identify such pathways to better understand the compound's biological function.

References

The Biosynthetic Pathway of Justiciresinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justiciresinol, a furanoid lignan isolated from plants of the Justicia genus, has garnered interest for its potential biological activities.[1][2] Lignans, a major class of phytoestrogens, are synthesized from phenylpropanoid precursors and exhibit vast structural diversity, contributing to plant defense and offering potential health benefits to humans.[3][4] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound. The initial, well-characterized steps of lignan biosynthesis, leading to the central intermediate matairesinol, are detailed. The subsequent, less-defined steps toward this compound are presented as a putative pathway, drawing on evidence from related lignan biosynthesis and transcriptomic analyses of Justicia species. This document summarizes key enzymes, intermediates, and available quantitative data. Furthermore, it provides detailed experimental protocols for the key methodologies used in the study of this pathway, aiming to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Lignan Biosynthesis

Lignans are a large and diverse group of secondary metabolites formed by the dimerization of two C6-C3 phenylpropanoid units.[5] The biosynthesis begins with the general phenylpropanoid pathway, which converts phenylalanine into various hydroxycinnamoyl-CoA esters. The central precursor for the vast majority of lignans is coniferyl alcohol. The initial steps, leading from the dimerization of coniferyl alcohol to the formation of the key intermediate, matairesinol, are well-established and conserved across many plant species.[6][7] From matairesinol, the pathway diverges to produce a wide array of lignan skeletons, including the furanoid structure of this compound.

The Core Lignan Biosynthetic Pathway: Coniferyl Alcohol to Matairesinol

The formation of this compound begins with the established core lignan pathway. This multi-step enzymatic process is initiated by the stereospecific dimerization of coniferyl alcohol and proceeds through a series of reductions and oxidations.

Step 1: Stereospecific Dimerization of Coniferyl Alcohol to Pinoresinol

The first committed step in lignan biosynthesis is the oxidative coupling of two coniferyl alcohol monomers. This reaction is controlled by two classes of proteins:

-

Oxidases (Laccases/Peroxidases): These enzymes catalyze the one-electron oxidation of coniferyl alcohol to form phenoxy radicals. In the absence of directing proteins, this reaction results in a racemic mixture of various lignans.

-

Dirigent Proteins (DIRs): These non-catalytic proteins capture the phenoxy radicals and orient them in a specific manner to facilitate regio- and stereospecific coupling.[8] Depending on the specific DIR present, this coupling yields either (+)-pinoresinol or (-)-pinoresinol, thus dictating the stereochemistry of all downstream products.

Step 2: Reduction of Pinoresinol to Secoisolariciresinol

The conversion of pinoresinol is catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs) . These NADPH-dependent enzymes perform two sequential reduction steps:

-

Pinoresinol to Lariciresinol: The first reduction opens one of the furan rings of pinoresinol to form lariciresinol.

-

Lariciresinol to Secoisolariciresinol: The second reduction opens the remaining furan ring, yielding secoisolariciresinol.[9][10]

The enantiospecificity of PLRs is a critical control point in the pathway, with different isoforms preferring specific stereoisomers of pinoresinol and lariciresinol.[11]

Step 3: Oxidation of Secoisolariciresinol to Matairesinol

The final step in this core pathway is the oxidation of secoisolariciresinol to form the dibenzylbutyrolactone lignan, matairesinol. This reaction is catalyzed by Secoisolariciresinol Dehydrogenase (SIRD) , an NAD(P)+ dependent enzyme.[12][13] SIRD catalyzes the stereospecific conversion of secoisolariciresinol into matairesinol via a lactol intermediate.[14][15] Matairesinol is a crucial branch-point intermediate for the biosynthesis of a wide variety of other lignans, including arylnaphthalene and furanoid types.[6]

Putative Biosynthetic Pathway from Matairesinol to this compound

The precise enzymatic steps converting matairesinol to this compound have not been fully elucidated. However, based on the biosynthesis of structurally related arylnaphthalene lignans like justicidin B and transcriptomic studies of Justicia species, a putative pathway can be proposed.[8][16] This later part of the pathway is likely species-specific and involves extensive tailoring reactions catalyzed primarily by Cytochrome P450 monooxygenases (CYPs).[17][18][19] CYPs are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including hydroxylations, ring closures, and rearrangements.[11]

The proposed pathway involves the following key transformations:

-

Cyclization to an Aryltetralin Intermediate: Matairesinol is hypothesized to undergo an intramolecular cyclization to form an aryltetralin lactone skeleton. This type of cyclization is a known step in the biosynthesis of other complex lignans like podophyllotoxin.

-

Oxidative Modifications by Cytochrome P450s: The aryltetralin intermediate likely undergoes a series of oxidative modifications, including hydroxylations and potentially rearrangements, catalyzed by specific CYP enzymes. Transcriptome analysis of various Justicia species has revealed a high expression of numerous CYP genes, particularly from the CYP719 and CYP81 families, which are implicated in the biosynthesis of specialized metabolites.[17]

-

Formation of the Furan Ring: The final step would involve an enzymatic reaction, likely another CYP-catalyzed event, that facilitates the formation of the characteristic furan ring of this compound through dehydration and cyclization.

The biosynthesis of the related arylnaphthalene lignan justicidin B involves a cytochrome P450 enzyme, justicidin B 7-hydroxylase, highlighting the critical role of this enzyme class in the final tailoring steps of complex lignan formation.[20]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the established and putative steps in this compound biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding pathway flux and for metabolic engineering efforts. Data is often limited and varies between plant species and experimental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax / kcat | Cofactor | Reference |

|---|---|---|---|---|---|---|

| Pinoresinol-Lariciresinol Reductase (PLR) | Thuja plicata | (+)-Pinoresinol | 1.5 ± 0.2 | 2.9 pkat/µg | NADPH | [11] |

| Secoisolariciresinol Dehydrogenase (SIRD) | Forsythia intermedia | (-)-Secoisolariciresinol | 16.0 ± 1.0 | 12.3 nkat/mg | NAD+ | [15] |

| Justicidin B 7-hydroxylase (CYP) | Linum perenne | Justicidin B | 3.9 ± 1.3 | N/A | NADPH |[20] |

Note: N/A indicates data not available in the cited literature. Kinetic parameters for the specific enzymes leading to this compound are yet to be determined.

Table 2: Lignan Content in Justicia Species

| Compound | Plant Species | Plant Part | Concentration (mg/100g dry weight) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Tannic Acid | Justicia carnea | Leaves | 744.24 | HPLC | [13] |

| Saponin | Justicia carnea | Leaves | 449.43 | HPLC | [13] |

| Lignans (general) | Justicia procumbens | Whole Plant | Major constituents | HPLC |[16][21] |

Note: Specific quantitative data for this compound in its native plant source is not widely available and requires targeted phytochemical analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Lignan Extraction and Quantitative Analysis by HPLC

This protocol is adapted for the general extraction and quantification of lignans from plant material.[13][14][21]

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, stems of a Justicia species).

-

Freeze-dry the material immediately and grind it into a fine powder.

-

Store the powder at -80°C until extraction.

-

-

Extraction:

-

Weigh approximately 1.0 g of the dried powder into a centrifuge tube.

-

Add 10 mL of 80% methanol (MeOH).

-

Vortex thoroughly for 2 minutes.

-

Perform ultrasonic-assisted extraction for 60 minutes at 40°C.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of 80% MeOH to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume (e.g., 2 mL) of mobile phase for HPLC analysis.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-90% B; 40-45 min, 90% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 280 nm (a common wavelength for lignan detection).

-

Quantification: Prepare a calibration curve using an authentic standard of this compound. Inject known concentrations of the standard and plot peak area against concentration. Calculate the concentration in the plant extract based on this curve.

-

Protocol 2: Heterologous Expression and Purification of a Plant Cytochrome P450 (CYP)

This protocol describes a general workflow for expressing a candidate CYP gene (e.g., identified from Justicia transcriptome data) in a microbial host to characterize its function.[11][20][22]

-

Gene Cloning:

-

Isolate total RNA from the target plant tissue (e.g., Justicia glauca roots).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target CYP gene using PCR with specific primers. Often, the N-terminal transmembrane domain is modified or replaced with a sequence to improve solubility and expression in the host system.

-

Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast). The vector should ideally contain a purification tag (e.g., His-tag).

-

-

Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 5 mL starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of Terrific Broth (TB) medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Simultaneously, supplement the culture with a heme precursor like δ-aminolevulinic acid (1 mM).

-

Reduce the temperature to 18-25°C and continue shaking for another 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

-

Lyse the cells using sonication or a French press.

-

Centrifuge the lysate at 100,000 x g for 1 hour to pellet the membrane fraction.

-

Solubilize the membrane pellet with a buffer containing a detergent (e.g., 1% Triton X-100).

-

Purify the His-tagged protein from the solubilized fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Elute the protein with a high concentration of imidazole.

-

Verify the purity and identity of the protein using SDS-PAGE and Western blot.

-

Protocol 3: In Vitro Enzyme Activity Assay for a Recombinant CYP

This protocol is for testing the catalytic activity of the purified CYP enzyme with a putative substrate.[23]

-

Reaction Mixture Preparation (Total volume of 200 µL):

-

100 mM Potassium phosphate buffer (pH 7.4).

-

1-5 µM purified recombinant CYP enzyme.

-

1-2 µM of a P450 reductase partner (required for electron transfer, often co-expressed or purchased separately).

-

100 µM of the putative substrate (e.g., matairesinol).

-

An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture without the NADPH-regenerating system at 30°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by adding 50 µL of 2 M HCl, followed by extraction with 400 µL of ethyl acetate.

-

-

Product Analysis:

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness.

-

Re-dissolve the residue in 100 µL of methanol.

-

Analyze the sample using HPLC or LC-MS to identify the formation of the expected product (this compound) by comparing the retention time and mass spectrum with an authentic standard.

-

Conclusion and Future Perspectives

The biosynthetic pathway to the core lignan intermediate, matairesinol, is well-understood. The subsequent conversion to the furanoid lignan this compound, however, remains to be fully elucidated but is strongly hypothesized to involve a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases. The identification of these specific CYPs and other potential enzymes from Justicia species is a key area for future research. A combination of transcriptomics, proteomics, and heterologous expression coupled with in vitro enzyme assays will be essential to definitively map the complete pathway. Elucidating these final steps will not only advance our fundamental understanding of plant secondary metabolism but also enable the metabolic engineering of microbial or plant systems for the sustainable production of this compound and other valuable lignans for pharmaceutical applications.

References

- 1. This compound, a new furanoid lignan from Justicia glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scielo.br [scielo.br]

- 4. Overview of the Justicia Genus: Insights into Its Chemical Diversity and Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. De novo transcriptome analysis of Justicia adhatoda reveals candidate genes involved in major biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. ijrap.net [ijrap.net]

- 13. noveltyjournals.com [noveltyjournals.com]

- 14. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ethnomedicinal uses, phytochemistry, and pharmacological relevance of Justicia procumbens (Oriental Water Willow) - A promising traditional plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repositum.tuwien.at [repositum.tuwien.at]

- 21. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct measurement of enzyme activity with infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Justiciresinol: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of justiciresinol, a furanoid lignan of interest in phytochemical and pharmacological research. Due to the limited availability of in-depth studies specifically on this compound, this document synthesizes the available data and extrapolates potential characteristics and experimental approaches based on chemically related and well-studied lignans.

Core Compound Data

This compound has been identified and characterized with the following properties:

| Parameter | Value | Reference |

| CAS Number | 136051-41-7 | [1] |

| Molecular Weight | 390.43 g/mol | [1] |

| Molecular Formula | C₂₁H₂₆O₇ | [1] |

Biological Activity and Potential Mechanisms

This compound was first isolated from Justicia glauca and has demonstrated low cytotoxicity against certain human tumor cell lines[1][2]. While specific mechanistic studies on this compound are scarce, the broader class of lignans is known for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[3].

Based on studies of structurally similar lignans like pinoresinol and matairesinol, it is hypothesized that this compound may exert its biological effects through the modulation of key cellular signaling pathways. Lignans have been shown to influence inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[4][5][6][7][8].

Potential Signaling Pathway Involvement

The NF-κB and MAPK pathways are central regulators of inflammation and cellular stress responses. It is plausible that this compound, like other lignans, could inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.

Experimental Protocols

General Protocol for Extraction and Purification of Lignans from Plant Material

This protocol provides a general framework and may require optimization for the specific extraction of this compound from Justicia glauca.

-

Plant Material Preparation : Air-dry and powder the relevant plant parts (e.g., leaves, stems).

-

Defatting : Macerate the powdered material in a non-polar solvent (e.g., hexane) to remove lipids and pigments.

-

Extraction : Extract the defatted material with a polar solvent such as methanol or ethanol, either through maceration or Soxhlet extraction.

-

Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Fractionation : Perform liquid-liquid partitioning of the crude extract using solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification :

-

Column Chromatography : Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20.

-

Elution : Elute with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to isolate fractions containing the target lignan.

-

Preparative HPLC : For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

-

-

Characterization : Confirm the structure and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A Note on Synthesis

The total synthesis of this compound has not been extensively reported. However, synthetic routes for other lignans, such as justicidone, have been established and could serve as a reference for developing a synthetic strategy for this compound[9]. Such a synthesis would likely involve the coupling of appropriately substituted phenylpropanoid precursors.

Conclusion

This compound remains a compound with underexplored therapeutic potential. This guide provides the foundational knowledge available and outlines logical next steps for research based on the broader understanding of the lignan family. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential applications in drug discovery and development.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound, a new furanoid lignan from Justicia glauca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of inflammatory responses by (+)-syringaresinol via MAP-Kinase-mediated suppression of NF-κB signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First total synthesis of justicidone, a p-quinone-lignan derivative from Justicia hyssopifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Justiciresinol: A Review of Its Reported Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justiciresinol, a furanoid lignan isolated from plants of the Justicia genus, has emerged as a compound of interest within the scientific community. While research specifically focused on this compound is still in its nascent stages, the broader class of lignans, to which it belongs, has demonstrated a wide array of significant biological activities. This technical guide provides a comprehensive overview of the reported biological activities of this compound, drawing necessary parallels from structurally related and well-studied lignans such as matairesinol, pinoresinol, and syringaresinol to infer its potential therapeutic applications. This document details the available data on its anticancer, anti-inflammatory, and neuroprotective effects, and outlines the experimental protocols utilized in such investigations. Furthermore, it visualizes the key signaling pathways likely modulated by this compound, offering a roadmap for future research and drug development endeavors.

Introduction

Lignans are a large group of polyphenolic compounds found in a variety of plants, including flaxseeds, sesame seeds, and whole grains. They are known for their diverse pharmacological properties, which include antioxidant, anti-inflammatory, and anticancer effects. This compound, first isolated from Justicia glauca, is a furanoid lignan whose biological activities are not yet extensively documented. However, its structural similarity to other bioactive lignans suggests a strong potential for therapeutic relevance. This guide aims to consolidate the existing, albeit limited, information on this compound and to provide a predictive framework for its biological functions based on the activities of its chemical relatives.

Anticancer Activity

While direct and extensive quantitative data on the anticancer activity of this compound is limited, an early study reported that it exhibited "low cytotoxicity against three human tumor cell lines"[1]. To provide a clearer, albeit inferred, picture of its potential, this section presents data from structurally similar lignans.

Table 1: Cytotoxic Activity of Lignans Structurally Related to this compound

| Lignan | Cell Line | Assay | IC50 / Activity | Reference |

| Matairesinol | Pancreatic (MIA PaCa-2, PANC-1) | Cell Proliferation | Inhibition of proliferation | |

| Matairesinol | Breast Cancer Cells | HDAC8 Inhibition | In vitro inhibition of HDAC8 | [2] |

| Pinoresinol | Glioblastoma (LN428) | Apoptosis Assay | Sensitizes cells to TRAIL-mediated apoptosis | |

| Lariciresinol | Liver Cancer (HepG2) | Apoptosis Assay | Induces apoptosis | |

| Lariciresinol | Breast Cancer (SKBr3) | Cell Proliferation | Decreases cell growth and survival |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for 24, 48, or 72 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly reported. However, related lignans have demonstrated significant anti-inflammatory effects by inhibiting the production of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Lignans Structurally Related to this compound

| Lignan | Model | Key Findings | Reference |

| Matairesinol | Sepsis-mediated brain injury in rats | Represses MAPK and NF-κB pathways | [3][4] |

| Syringaresinol | STZ-induced diabetic mice | Alleviates inflammation and oxidative stress | [5] |

| Pinoresinol | IL-6-induced macrophages | Attenuates IL-6-induced inflammation |

Experimental Protocols

Nitric oxide is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Neuroprotective Effects

Neurodegenerative diseases are often associated with oxidative stress and inflammation. Lignans have shown promise in providing neuroprotection. While specific data for this compound is unavailable, related compounds have been studied for these effects.

Table 3: Neuroprotective Activity of Lignans Structurally Related to this compound

| Lignan | Model | Key Findings | Reference |

| Justicidin A | Aβ25-35-induced neuronal cell death in SH-SY5Y cells | Inhibition of tau hyperphosphorylation and induction of autophagy | [6] |

| 7-hydroxymatairesinol | Rodent model of Parkinson's disease | Slowed down the progression of degeneration of striatal dopaminergic terminals | [7] |

| Matairesinol | Sepsis-mediated brain injury | Exerts anti-inflammatory and antioxidant effects | [3][4] |

Modulation of Signaling Pathways

The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. Based on the activities of related lignans, this compound is likely to modulate pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.

Experimental Protocols

-

Cell Lysis: Treat cells with the test compound and/or stimulant, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-JNK, JNK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a furanoid lignan with largely unexplored biological activities. Based on the significant anticancer, anti-inflammatory, and neuroprotective properties of structurally related lignans, it is reasonable to hypothesize that this compound possesses similar therapeutic potential. The modulation of key signaling pathways such as NF-κB and MAPK is likely a central mechanism underlying these effects.

Future research should focus on a number of key areas:

-

Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, antiviral, and neuroprotective effects of this compound using a wide range of in vitro and in vivo models is crucial.

-

Quantitative Analysis: Detailed dose-response studies to determine key parameters such as IC50 and EC50 values are necessary for a thorough understanding of its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

-

Comparative Studies: Direct comparative studies of this compound with other well-characterized lignans will help to position its activity and potential applications within this important class of natural products.

The information and protocols provided in this technical guide offer a foundational framework for researchers to pursue these future investigations and unlock the full therapeutic potential of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. h-h-c.com [h-h-c.com]

- 3. kumc.edu [kumc.edu]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokine Elisa [bdbiosciences.com]

- 6. broadpharm.com [broadpharm.com]

- 7. pubcompare.ai [pubcompare.ai]

Justiciresinol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Justiciresinol, a naturally occurring arylnaphthalide lignan, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This document provides a detailed technical overview of the molecular mechanisms through which this compound and its close derivatives exert their effects on cancer cells. The primary modes of action involve the induction of apoptosis via the intrinsic mitochondrial pathway and the arrest of the cell cycle. This guide synthesizes key findings, presents quantitative data, outlines experimental methodologies, and provides visual representations of the core signaling pathways.

Core Mechanisms of Action

This compound's anticancer effects are primarily attributed to two interconnected cellular processes:

-

Induction of Apoptosis: this compound and its derivatives trigger programmed cell death, primarily through the mitochondrial (intrinsic) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

-

Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle at various phases, notably the S and G2/M phases, thereby inhibiting cancer cell proliferation.

Quantitative Data: Cytotoxicity of this compound and Its Derivatives

The cytotoxic potential of this compound-related compounds has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are summarized below.

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Triacontanoic ester of 5''-hydroxyjustisolin | HeLa (Cervical Carcinoma) | MTT | ~IC50 concentration used | [1] |

| Justicidin B | A375 (Melanoma) | Not Specified | 1.70 | [2] |

| Diphyllin methyl ether (Justicidin B derivative) | A375 (Melanoma) | Not Specified | 3.66 | [2] |

| Diphyllin apioside (Justicidin B derivative) | A375 (Melanoma) | Not Specified | 0.84 | [2] |

| Diphyllin acetylapioside (Justicidin B derivative) | A375 (Melanoma) | Not Specified | 0.39 | [2] |

| Justicidin A | HT-29 (Colorectal Cancer) | Not Specified | 0.75 (treatment concentration) | [3] |

| Justicidin A | HCT 116 (Colorectal Cancer) | Not Specified | 5 (treatment concentration) | [3] |

Signaling Pathways

Intrinsic Apoptosis Pathway

This compound and its analogs initiate apoptosis by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Treatment with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][2][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction.[1][2][4] The compromised mitochondrial membrane releases cytochrome c into the cytosol, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[5] Activated caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular substrates, ultimately leading to apoptosis.[1][5]

Cell Cycle Arrest

Derivatives of this compound have been observed to induce cell cycle arrest, particularly at the S phase.[4] This is often characterized by an accumulation of cells in this phase, preventing them from proceeding to the G2 and M phases, thereby inhibiting cell division. The appearance of a sub-G1 peak in flow cytometry analysis is also indicative of apoptotic cells with fragmented DNA.[3]

Experimental Protocols

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of Bcl-2, Bax, and cleaved caspase-3.

4.1.1. Sample Preparation (Cell Lysis)

-

Culture cancer cells to the desired confluence and treat with this compound or vehicle control for the specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay.

4.1.2. SDS-PAGE and Electrotransfer

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

4.1.3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining.

4.2.1. Cell Preparation and Fixation

-

Harvest cells treated with this compound and control cells by trypsinization.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

4.2.2. Staining

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

4.2.3. Data Acquisition and Analysis

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Conclusion

This compound and its related compounds represent a promising class of molecules for anticancer drug development. Their ability to induce apoptosis through the intrinsic mitochondrial pathway by modulating the Bax/Bcl-2 ratio and to arrest the cell cycle provides a solid foundation for further preclinical and clinical investigation. The methodologies and pathways detailed in this guide offer a comprehensive framework for researchers to build upon in the exploration of this compound's full therapeutic potential.

References

- 1. Triacontanoic ester of 5ʹʹ-hydroxyjustisolin: Tumour suppressive role in cervical cancer via Bcl-2, BAX and caspase-3 mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Pathways Modulated by Lignans of the Justicia Genus, with Reference to Justiciresinol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the anti-inflammatory pathways modulated by justiciresinol is notably scarce. This guide provides a comprehensive overview of the anti-inflammatory properties of closely related lignans isolated from the Justicia genus and outlines the primary signaling pathways that are likely modulated by this compound, based on the activity of similar compounds. The experimental protocols and pathway diagrams are presented to facilitate future research into the specific mechanisms of this compound.

Introduction to this compound and Lignans in Inflammation

This compound is a furanofuran lignan that has been identified in various plant species, including those of the Justicia genus. Lignans as a class of polyphenolic compounds are widely recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The modulation of inflammatory pathways is a key area of investigation for their therapeutic potential. Inflammation is a complex biological response involving a network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways playing central roles. While direct evidence for this compound is limited, research on other lignans strongly suggests potential interactions with these key inflammatory cascades.

Quantitative Data on Anti-inflammatory Activity of Justicia Lignans

Recent studies on lignans isolated from Justicia aequilabris provide valuable quantitative data on their anti-inflammatory effects. These compounds, while not identical to this compound, offer the most closely related biological activity profile currently available in the literature.

| Compound | Assay | Target | Metric | Value |

| Aequilabrine B | Nitric Oxide Inhibition | Nitric Oxide (NO) Production | IC50 | 9.1 µM[1] |

| Aequilabrine C | Nitric Oxide Inhibition | Nitric Oxide (NO) Production | IC50 | 7.3 µM[1] |

| Aequilabrine A | IL-1β Inhibition | Interleukin-1β (IL-1β) Production | Max Inhibition | 23.5%[1] |

| Aequilabrine B | IL-1β Inhibition | Interleukin-1β (IL-1β) Production | Max Inhibition | 27.3%[1] |

| Aequilabrine C | IL-1β Inhibition | Interleukin-1β (IL-1β) Production | Max Inhibition | 32.5%[1] |

Key Anti-inflammatory Signaling Pathways

The following sections describe the core signaling pathways implicated in inflammation and are putative targets for this compound, based on the known activities of other lignans.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

References

Potential Antiviral Applications of Justiciresinol and Related Lignans from Justicia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. Lignans, a class of polyphenolic compounds found in a wide variety of plants, have demonstrated a broad range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The genus Justicia, belonging to the Acanthaceae family, is a rich source of various lignans. While research has highlighted the antiviral potential of several lignans isolated from Justicia species, specific data on justiciresinol remains limited. This technical guide summarizes the current knowledge on the antiviral applications of lignans from Justicia species, with a particular focus on compounds structurally related to this compound, to infer its potential therapeutic utility.

Quantitative Antiviral Activity of Justicia Lignans

| Lignan | Virus | Cell Line | Activity Metric | Value | Cytotoxicity Metric | Value | Selectivity Index (SI) |

| Justicidin A | Vesicular Stomatitis Virus (VSV) | RL-33 | MIC | <0.25 µg/mL | MTC | >31 µg/mL | >124 |

| Justicidin B | Vesicular Stomatitis Virus (VSV) | RL-33 | MIC | <0.25 µg/mL | MTC | >31 µg/mL | >124 |

| Diphyllin | Vesicular Stomatitis Virus (VSV) | RL-33 | MIC | <0.25 µg/mL | MTC | >31 µg/mL | >124 |

| Diphyllin | VSV/HIV pseudovirus | - | EC50 | 30-100 nM | - | - | - |

| Diphyllin | H5N1/HIV pseudovirus | - | EC50 | 30-100 nM | - | - | - |

| Diphyllin | EBOV/HIV pseudovirus | - | EC50 | 30-100 nM | - | - | - |

| Diphyllin apioside | Vesicular Stomatitis Virus (VSV) | RL-33 | MIC | <0.25 µg/mL | MTC | >31 µg/mL | >124 |

| Diphyllin apioside-5-acetate | Vesicular Stomatitis Virus (VSV) | RL-33 | MIC | <0.25 µg/mL | MTC | >31 µg/mL | >124 |

Abbreviations: EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MTC: Maximum tolerated concentration; RL-33: Rabbit lung cells.

Experimental Protocols

The following sections detail generalized methodologies employed in the assessment of antiviral activity for lignans, based on the available literature for compounds isolated from Justicia species.

Cell Culture and Virus Propagation

-

Cell Lines: A variety of cell lines are utilized depending on the target virus. For instance, Vero E6 cells are commonly used for SARS-CoV-2, while Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus studies. RL-33 cells have been used for Vesicular Stomatitis Virus (VSV) assays.[1]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar growth medium, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stocks: Viral stocks are propagated in appropriate host cells. The virus titer is determined by standard methods such as the plaque assay or the 50% tissue culture infectious dose (TCID50) assay.

Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of the test compound is determined to ensure that any observed antiviral effect is not due to cell death.

-

Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a common method.

-

Procedure:

-

Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Remove the growth medium and add fresh medium containing serial dilutions of the test compound.

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

-

Antiviral Activity Assays

Several methods can be employed to quantify the inhibitory effect of a compound on viral replication.

This assay measures the reduction in the formation of viral plaques in the presence of the test compound.

-

Procedure:

-

Seed host cells in 6-well or 12-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubate until visible plaques are formed.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well.

-

The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

This assay is suitable for viruses that cause a visible cytopathic effect in cultured cells.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for a specified time.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate and visually inspect the cells for CPE daily.

-

Cell viability can be quantified using the MTT assay at the end of the incubation period.

-

The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.

-

Potential Mechanisms of Antiviral Action

While the precise antiviral mechanism of this compound has not been elucidated, research on related lignans from Justicia and in silico studies provide clues to potential pathways.

An in silico study investigating lignans from Justicia species against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, suggests a potential mechanism of action.[2] This study indicated that several lignans could bind to the active site of Mpro, specifically interacting with the catalytic dyad residues (Cys145 and His41).[2] Inhibition of Mpro would prevent the processing of viral polyproteins, thereby halting viral replication.

Based on this, a hypothetical signaling pathway for the antiviral action of this compound and related lignans against a coronavirus can be proposed.

Caption: Hypothetical mechanism of this compound inhibiting coronavirus replication by targeting the main protease (Mpro).

Furthermore, studies on the lignan diphyllin have indicated that it primarily acts on the entry stage of viral infection for several pseudoviruses, including VSV/HIV, H5N1/HIV, and EBOV/HIV.[3] This suggests that another potential mechanism for Justicia lignans could be the inhibition of viral attachment to host cell receptors or the fusion of viral and cellular membranes.

The following diagram illustrates a generalized experimental workflow for screening and characterizing the antiviral potential of a natural product like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a natural product antiviral agent.

Conclusion and Future Directions

Lignans from Justicia species, such as justicidin A, justicidin B, and diphyllin, have demonstrated significant in vitro antiviral activities against a range of viruses. While direct experimental evidence for the antiviral potential of this compound is currently lacking, its structural similarity to other active lignans suggests that it is a promising candidate for further investigation. The in silico evidence pointing towards the inhibition of the SARS-CoV-2 main protease provides a rational basis for initiating such studies.

Future research should focus on:

-

In vitro antiviral screening of pure this compound against a broad panel of viruses, including respiratory viruses, herpesviruses, and retroviruses.

-

Determination of quantitative antiviral metrics such as IC50, EC50, and selectivity index.

-

Elucidation of the specific mechanism(s) of action , investigating potential targets such as viral entry, replication enzymes (e.g., proteases, polymerases), and host cell factors.

-

In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

The exploration of this compound and other related lignans from Justicia species holds considerable promise for the development of new and effective antiviral therapies.

References

Preliminary Cytotoxicity Screening of Justiciresinol: A Technical Guide

Disclaimer: This technical guide provides a framework for the preliminary cytotoxicity screening of justiciresinol. As of November 2025, there is a notable absence of publicly available, quantitative cytotoxicity data specifically for this compound. Therefore, this document leverages data from structurally similar furanoid and tetrahydrofuran lignans to provide a foundational understanding and guide for future research. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a furanoid lignan that has been isolated from plants of the Justicia genus. Lignans, a diverse class of polyphenolic compounds, have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The structural characteristics of this compound suggest its potential as a bioactive molecule, yet its cytotoxic profile remains largely unexplored. This guide aims to provide a comprehensive overview of the methodologies and potential mechanisms relevant to initiating a preliminary cytotoxicity screening of this compound, drawing parallels from structurally related compounds.

Cytotoxicity of Structurally Similar Lignans

Given the limited data on this compound, examining the cytotoxicity of other tetrahydrofuran-type lignans can offer valuable insights into its potential activity. The following table summarizes the reported IC50 values for some of these related compounds against various cancer cell lines. This data serves as a preliminary benchmark for designing concentration ranges in future cytotoxicity assays for this compound.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 4β-hydroxyasarinin | HL-60 | 2.7 | [1] |

| 4β-hydroxyasarinin | MCF-7 | 4.2 | [1] |

| Beilschmin A | P-388 | < 4 µg/mL | [2] |

| Beilschmin B | P-388 | < 4 µg/mL | [2] |

| Beilschmin C | HT-29 | < 4 µg/mL | [2] |

| (-)-9,9′-O-diferuloyl-secoisolariciresinol | OVCAR3 | 0.51 | [3] |

Experimental Protocols

A thorough preliminary cytotoxicity screening involves a multi-faceted approach, typically starting with an assessment of cell viability and progressing to the elucidation of the mechanism of cell death. Below are detailed protocols for standard assays that can be employed.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Following treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10] Annexin V-FITC is detected in the FITC channel, and PI is detected in the phycoerythrin channel.[9]

Potential Signaling Pathways and Experimental Workflows

Based on studies of structurally similar lignans, it is plausible that this compound may induce cytotoxicity through the mitochondrial-mediated apoptosis pathway.[11] The following diagrams illustrate this potential mechanism and a general workflow for cytotoxicity screening.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking in the public domain, the data from structurally related lignans suggest that it is a promising candidate for anticancer research. The experimental protocols and potential mechanisms of action outlined in this technical guide provide a solid foundation for initiating a preliminary cytotoxicity screening. Future studies should focus on determining the IC50 values of this compound across a panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways to fully understand its therapeutic potential.

References

- 1. Metabolomic Profiling and Cytotoxic Tetrahydrofurofuran Lignans Investigations from Premna odorata Blanco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Lignan and Flavonoid Derivatives from the Branches of Beilschmiedia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Justiciresinol: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Justiciresinol, a naturally occurring lignan, has garnered significant interest in the scientific community for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. By systematically exploring how chemical modifications to the this compound scaffold influence its biological activity, this document aims to furnish researchers and drug development professionals with the critical knowledge needed to guide the design of novel, more potent therapeutic agents.

Core Structure and Chemical Space